Ethyl 2-amino-4-methylsulphonylbenzoate
Overview
Description
Ethyl 2-aminobenzoate, also known as Ethyl anthranilate, is a compound used in organic synthesis. It has a molecular weight of 165.19 and its linear formula is H2NC6H4CO2C2H5 .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-amino-4-methylsulphonylbenzoate are not available, similar compounds are often synthesized through processes such as alkylation and esterification .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including FTIR, NMR, and mass spectrometry . Unfortunately, specific structural data for this compound is not available.Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Specific properties for this compound are not available.Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, local anesthetics like benzocaine (ethyl p-aminobenzoate) work by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of Na+ through the ion channel, and thereby blocking the conduction of nerve impulses .
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-amino-4-methylsulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXCGKNVTMYQLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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